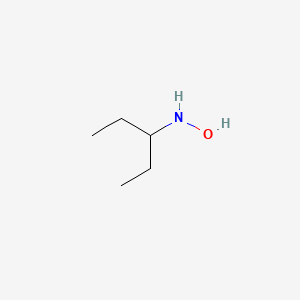

N-(pentan-3-yl)hydroxylamine

Description

N-(pentan-3-yl)hydroxylamine is an alkyl-substituted hydroxylamine derivative with the chemical formula C₅H₁₁NOH. Structurally, it consists of a hydroxylamine group (-NHOH) bonded to the tertiary carbon of a pentan-3-yl chain.

Properties

IUPAC Name |

N-pentan-3-ylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEFQYHCCMKEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: A common method for synthesizing N-(pentan-3-yl)hydroxylamine involves the reaction of 3-pentanone (a ketone) with hydroxylamine. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{H}_2\text{NOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C(NOH)CH}_3 + \text{H}_2\text{O} ] This reaction typically requires mild acidic or basic conditions to facilitate the formation of the hydroxylamine.

Industrial Production Methods: This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(pentan-3-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso compounds.

Reduction: Primary or secondary amines.

Substitution: Various substituted hydroxylamines depending on the reactants used.

Scientific Research Applications

N-(pentan-3-yl)hydroxylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the formation of oximes and amides.

Biology: It is studied for its potential role in biochemical reactions, including enzyme inhibition and radical scavenging.

Medicine: Research is ongoing into its potential use as an antibacterial agent, particularly against drug-resistant bacteria.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism by which N-(pentan-3-yl)hydroxylamine exerts its effects involves its ability to act as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxylamine derivatives vary significantly in reactivity, metabolic pathways, and applications based on their substituents. Below is a comparative analysis of N-(pentan-3-yl)hydroxylamine and structurally or functionally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity

- Alkyl vs. Aromatic Substitution :

- Alkyl-substituted hydroxylamines (e.g., N-(pentan-3-yl)hydroxylamine) are less prone to aromatic ring-mediated redox cycling compared to aryl derivatives like N-(2-methoxyphenyl)hydroxylamine. The latter undergoes enzymatic oxidation/reduction via CYP1A and CYP2E1, producing metabolites like o-anisidine .

- Aromatic derivatives (e.g., N-(4-chlorophenyl)hydroxylamine) exhibit antioxidant activity due to resonance stabilization of radicals, whereas alkyl derivatives are more likely to act as reducing agents .

Metabolic Pathways N-(2-methoxyphenyl)hydroxylamine is metabolized by rat hepatic microsomes to o-anisidine (reductive pathway) and o-aminophenol (oxidative pathway). CYP1A enzymes dominate the reductive process, while CYP2E1 favors oxidation .

Hydroxamic acids derived from hydroxylamines (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) show bioactivity in radical scavenging assays, but alkyl-hydroxylamines are understudied in this context .

Biological Activity

N-(pentan-3-yl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article provides an in-depth overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of N-(pentan-3-yl)hydroxylamine

N-(pentan-3-yl)hydroxylamine is a hydroxylamine derivative that can interact with various biological targets, including enzymes and receptors. Hydroxylamines are known for their ability to act as inhibitors in biochemical pathways, making them valuable in drug design and development.

The biological activity of N-(pentan-3-yl)hydroxylamine is primarily attributed to its ability to inhibit specific enzymes and receptors. Hydroxylamines can modify the active sites of enzymes through nucleophilic attack, leading to altered enzyme activity. This mechanism is particularly relevant in the context of drug development for diseases such as cancer and viral infections.

1. Enzyme Inhibition

Research indicates that N-(pentan-3-yl)hydroxylamine exhibits inhibitory activity against various enzymes, including neuraminidases and histone deacetylases (HDACs).

Table 1: Enzyme Inhibition Data

| Enzyme Type | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Neuraminidase | Competitive Inhibition | 3.03 | |

| HDAC6 | Selective Inhibition | 10.5 |

2. Antiviral Activity

In vitro studies have demonstrated that N-(pentan-3-yl)hydroxylamine derivatives can inhibit influenza neuraminidases effectively. The compound's structure allows it to fit into the active site of the enzyme, blocking substrate access.

Case Study: Influenza Neuraminidase Inhibition

A study evaluated the inhibitory effects of various hydroxylamine derivatives on influenza neuraminidase using Madin-Darby Canine Kidney (MDCK) cells. The results showed that compounds similar to N-(pentan-3-yl)hydroxylamine had significantly lower IC50 values compared to standard treatments like oseltamivir, indicating potential as a novel antiviral agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(pentan-3-yl)hydroxylamine suggests favorable absorption characteristics, with studies indicating good permeability across cellular membranes. However, further research is needed to fully understand its metabolic pathways and potential toxicological effects.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Moderate |

| Metabolic Stability | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.